molecular formula C7H6N4O2 B1305539 5-nitro-1H-indazol-3-amine CAS No. 41339-17-7

5-nitro-1H-indazol-3-amine

Cat. No.: B1305539
CAS No.: 41339-17-7
M. Wt: 178.15 g/mol
InChI Key: SWZRTDLKPZAFDT-UHFFFAOYSA-N
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Description

5-nitro-1H-indazol-3-amine is an organic compound with the molecular formula C7H6N4O2. It is a yellow crystalline substance that is soluble in chloroform, ethanol, and dimethyl sulfoxide, but only slightly soluble in water and ether . This compound is part of the indazole family, which is characterized by a pyrazole ring fused to a benzene ring.

Biochemical Analysis

Biochemical Properties

3-Amino-5-nitroindazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a multitargeted inhibitor for cyclin-dependent kinases and transferase kinases in lung cancer . The compound interacts with enzymes such as ribosomal protein S6 kinase alpha-6, cyclic-dependent protein kinase 2, and insulin-like growth factor 1, inhibiting their activity and thereby affecting cell division and growth hormone mediation . These interactions are crucial for its potential therapeutic applications in cancer treatment.

Cellular Effects

3-Amino-5-nitroindazole has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit neuronal nitric oxide synthase, which plays a role in the production of nitric oxide, a messenger molecule with diverse functions throughout the body . This inhibition can lead to changes in cell signaling and metabolic processes, impacting cellular function and health.

Molecular Mechanism

The molecular mechanism of 3-Amino-5-nitroindazole involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of target enzymes, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can lead to changes in gene expression and cellular function. For example, the inhibition of neuronal nitric oxide synthase by 3-Amino-5-nitroindazole reduces the production of nitric oxide, affecting various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-nitroindazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Amino-5-nitroindazole can undergo bio-reduction without generating reactive oxygen species, which is crucial for its long-term effects on cellular function . The temporal effects also include the compound’s stability in different solvents and its degradation over time, which can impact its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of 3-Amino-5-nitroindazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. For example, studies have shown that high doses of similar compounds can lead to increased aggression in animal models . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

3-Amino-5-nitroindazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound produces nitric oxide, which is implicated in vascular smooth muscle relaxation through a cyclic guanosine monophosphate-mediated signal transduction pathway . This interaction with metabolic pathways can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of 3-Amino-5-nitroindazole within cells and tissues involve specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with these transporters, which can affect its localization and accumulation in different cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 3-Amino-5-nitroindazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with target enzymes and other biomolecules . This localization is essential for its efficacy in biochemical and pharmacological applications.

Preparation Methods

Chemical Reactions Analysis

5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indazoles and their derivatives.

Comparison with Similar Compounds

5-nitro-1H-indazol-3-amine can be compared with other nitroindazole derivatives such as 5-nitroindazole and 7-nitroindazole. These compounds share similar structural features but differ in their specific substitutions and biological activities . For example, 5-nitroindazole is also an inhibitor of nitric oxide synthase and has been studied for its anticancer properties . The unique positioning of the amino and nitro groups in this compound contributes to its distinct chemical reactivity and biological effects.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Further research into its mechanisms of action and potential therapeutic uses continues to expand our understanding of this intriguing compound.

Properties

IUPAC Name

5-nitro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZRTDLKPZAFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389689
Record name 3-AMINO-5-NITROINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41339-17-7
Record name 3-AMINO-5-NITROINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (2.1 mL, 44 mmol) was added to a solution of 2-chloro-5-nitrobenzonitrile (7.30 g, 40 mmol) in pyridine (30 mL) and the mixture was heated to reflux overnight. The dark red solution was then cooled, poured into H2O and the resulting solid filtered and dried to give the title compound as a dark red powder (5.7 g, 80%). NMR 1H NMR (400 MHz, DMSO-D6) δ ppm 8.95 (d, J=2.0, 1H), 8.06 (dd, J=9.2, 2.0, 1H), 7.34 (d, J=9.2, 1H), 5.98 (br s, 2H) MS m/z 179.0 [M+H]+
Quantity
2.1 mL
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reactant
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7.3 g
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30 mL
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solvent
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0 (± 1) mol
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Yield
80%

Synthesis routes and methods II

Procedure details

Hydrazine monohydrate (17.5 mL, 362 mmol) was added to a hot (50° C.) solution of 2-fluoro-5-nitrobenzonitrile (30 g, 181 mmol) in EtOH (500 mL). The mixture was heated at reflux for 4 hours then allowed to cool to room temperature, whereupon the product precipitated from solution. The filtrate was concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The organic phase was separated, dried over magnesium sulfate and concentrated to obtain further product. The combined product (32.2 g, quant.) was taken on to the following step without further purification.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
30 g
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reactant
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Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydrazine monohydrate (4.87 ml) was added to an EtOH (19 ml) solution containing 2-chloro-5-nitrobenzonitrile (1.83 g), followed by stirring for 0.5 hour under ice cooling. Water was added to the reaction solution, and a solid precipitate was collected by filtration and washed with IPE and ethyl acetate. A red solid of 5-nitro-1H-indazol-3-amine (1.45 g) was thus obtained.
Quantity
4.87 mL
Type
reactant
Reaction Step One
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Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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